![molecular formula C18H14ClF2N3O3S B2996201 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzenesulfonamide CAS No. 921880-46-8](/img/structure/B2996201.png)
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sulfonamide, which is a functional group characterized by the presence of a sulfur atom connected to two oxygen atoms via double bonds, and to an amine group. Sulfonamides are known for their various biological activities .
Molecular Structure Analysis
The molecular structure analysis would involve determining the positions of the atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used for this .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its reactivity. As a sulfonamide, it might undergo reactions typical for this class of compounds, such as hydrolysis or reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability could be determined experimentally. Computational methods could also provide estimates .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Development
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzenesulfonamide is a chemical compound involved in the synthesis of various derivatives for potential biological applications. For example, the study by Catsoulacos (1971) explores the synthesis of substituted 1,2-benzothiazin-3-ones, which are related to the compound and show the versatility of sulfonamide derivatives in chemical synthesis (Catsoulacos, 1971).
Biological Potential and Molecular Docking
Sulfonamide derivatives have been studied for their biological potential, as illustrated by Kausar et al. (2019), who synthesized novel Schiff bases of sulfonamides and evaluated their biological activities, including enzyme inhibition and antioxidant properties (Kausar et al., 2019). Moreover, Abd El-Gilil (2019) discussed the design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, highlighting their effectiveness as antimicrobial and antiproliferative agents (Abd El-Gilil, 2019).
Structural Characterization and Drug Development Potential
The structural characterization of sulfonamide derivatives is crucial for understanding their potential as drug candidates. De-ju (2015) explored methylbenzenesulfonamide antagonists, emphasizing their potential in drug development for diseases like HIV (De-ju, 2015).
Antimicrobial Activity
Sulfonamide derivatives have been shown to possess antimicrobial properties. For instance, Sławiński et al. (2013) synthesized novel 4-chloro-2-mercaptobenzenesulfonamide derivatives and demonstrated their effectiveness against Gram-positive bacterial strains (Sławiński et al., 2013).
Antitubercular and Anticancer Properties
The compound has been linked to potential antitubercular and anticancer applications. Purushotham and Poojary (2018) reported on a derivative's docking against the enoyl reductase enzyme of Mycobacterium tuberculosis, suggesting possible antitubercular activity (Purushotham & Poojary, 2018). Similarly, Cumaoğlu et al. (2015) synthesized sulfonamide compounds showing pro-apoptotic effects in cancer cells (Cumaoğlu et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF2N3O3S/c19-13-3-1-12(2-4-13)16-6-8-18(25)24(23-16)10-9-22-28(26,27)17-7-5-14(20)11-15(17)21/h1-8,11,22H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVWFGLIZDXHAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.